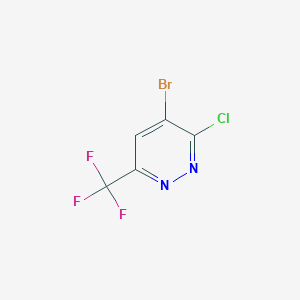

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine

Description

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine (molecular formula: C₅H₂BrClF₃N₂, molecular weight: 283.43 g/mol) is a halogenated pyridazine derivative characterized by a trifluoromethyl group at position 6, bromine at position 4, and chlorine at position 2. This compound serves as a versatile building block in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and modulate physicochemical properties .

Properties

IUPAC Name |

4-bromo-3-chloro-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDPVLYPBHHBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of 3-chloro-6-(trifluoromethyl)pyridazine with bromine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine is explored for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, leading to significant therapeutic effects.

- Enzyme Inhibition : The compound has shown promise in inhibiting histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases such as Huntington's disease. This inhibition can lead to altered gene expression and cell cycle regulation.

- Antimicrobial Activity : It exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in antibiotic development.

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to disrupt biological pathways in pests makes it an effective agent in agricultural applications.

- Pesticide Development : Research indicates that compounds similar to this compound can enhance crop resistance to pests and diseases through their biochemical interactions.

Material Sciences

In material sciences, this compound is employed in the synthesis of advanced materials with unique electronic and optical properties. Its trifluoromethyl group imparts significant electron-withdrawing characteristics, enhancing its utility in various synthetic applications.

Case Study 1: Inhibition of Histone Deacetylases

A study demonstrated that derivatives of pyridine compounds could effectively inhibit HDACs at submicromolar concentrations. This inhibition was linked to significant changes in gene expression patterns associated with cancer cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study 3: Agrochemical Applications

In agricultural studies, the compound was utilized as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize novel agrochemicals. These compounds exhibited enhanced efficacy against common agricultural pests, demonstrating the utility of this compound in crop protection strategies.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The biological and chemical properties of pyridazine derivatives are highly sensitive to substituent positions and halogen types. Key analogs include:

Key Observations :

- Halogen Effects: The presence of both bromine and chlorine in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogs like 3-Bromo-6-(trifluoromethyl)pyridazine.

- Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group at position 6 stabilizes the pyridazine ring, improving metabolic stability in drug candidates compared to non-fluorinated analogs .

Pharmacological and Antimicrobial Activity

Physicochemical Properties

| Property | 4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine | 3-Bromo-6-(trifluoromethyl)pyridazine | 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine |

|---|---|---|---|

| LogP | ~2.8 (estimated) | ~2.3 | ~1.9 |

| Aqueous Solubility | Low (enhanced by trifluoromethyl) | Moderate | High (due to methyl group) |

| Thermal Stability | High (decomposes >250°C) | Moderate | High |

The trifluoromethyl group improves lipid solubility, favoring blood-brain barrier penetration, while methyl groups enhance water solubility .

Biological Activity

4-Bromo-3-chloro-6-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridazine ring with bromine, chlorine, and trifluoromethyl substituents, which are known to influence its biological activity. The trifluoromethyl group, in particular, is recognized for enhancing lipophilicity and metabolic stability, often leading to improved pharmacological profiles.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Chlamydia trachomatis | 12 |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against methicillin-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell viability pathways. Studies have demonstrated that this compound inhibits specific bacterial enzymes crucial for cell wall synthesis and metabolic processes, leading to cell death without significant toxicity to human cells .

Structure-Activity Relationship (SAR)

The incorporation of various substituents on the pyridazine ring has been shown to affect the biological activity of the compound. For instance, the presence of electron-withdrawing groups like trifluoromethyl at position 6 has been linked to enhanced antibacterial properties.

Table 2: SAR Analysis of Pyridazine Derivatives

| Compound | Substituents | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Bromo-3-chloro-6-(CF3)pyridazine | Br, Cl, CF3 | 8 | |

| 4-Bromo-3-chloro-pyridazine | Br, Cl | 32 | |

| 4-Bromo-6-(CF3)pyridazine | Br, CF3 | 16 |

This table illustrates how modifications to the molecular structure can lead to variations in antimicrobial potency.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Galushchinskiy et al. (2017) demonstrated that derivatives of pyridazine including the target compound showed promising results against multiple drug-resistant bacteria. The study highlighted that compounds with a trifluoromethyl group had significantly lower MIC values compared to their non-fluorinated counterparts.

- Chlamydial Infections : Another investigation focused on the efficacy of this compound against Chlamydia trachomatis. The results indicated that it could inhibit chlamydial growth effectively while maintaining low toxicity levels in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.